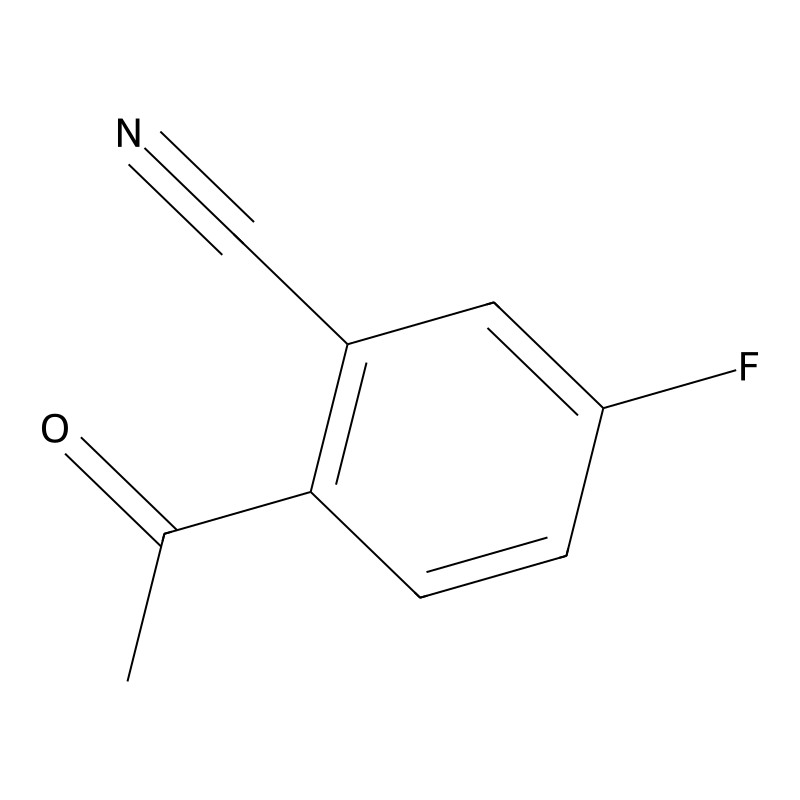

2-Acetyl-5-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Acetyl-5-fluorobenzonitrile, with the chemical formula CHFNO, is a fluorinated aromatic compound known for its unique structural features, including an acetyl group and a nitrile functional group attached to a fluorobenzene ring. This compound is recognized for its significant role in various

Here's what we can find:

Existence and Acquisition

Scientific databases like PubChem acknowledge the existence of 2-Acetyl-5-fluorobenzonitrile but do not describe any specific research applications [, ]. Some chemical suppliers offer this compound, suggesting potential use in research, but the specific applications remain undisclosed.

Structural Similarity

- Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The presence of the fluorine atom and the acetyl group allows for nucleophilic substitution reactions, where these groups can be replaced by nucleophiles like amines, alcohols, or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

2-Acetyl-5-fluorobenzonitrile exhibits notable biological activity, particularly in its interaction with various enzymes and cellular processes. It has been shown to interact with cytochrome P450 enzymes, which are critical for the metabolism of xenobiotics and endogenous compounds. Furthermore, this compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. Specifically, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis.

The synthesis of 2-acetyl-5-fluorobenzonitrile can be achieved through several methods:

- Reaction with Acetyl Chloride: One common method involves reacting 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions at low temperatures to ensure high yield and purity.

- Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability. Automated reactors allow for precise control of reaction parameters like temperature and pressure, optimizing production.

2-Acetyl-5-fluorobenzonitrile serves various purposes in chemical synthesis and research:

- Synthetic Intermediate: It is utilized as an intermediate in synthesizing pharmaceuticals and other organic compounds due to its functional groups that facilitate further chemical transformations.

- Research Tool: The compound's ability to interact with biological systems makes it useful for studying enzyme activity and cellular responses in biochemical research.

The interaction studies of 2-acetyl-5-fluorobenzonitrile reveal its capacity to bind with specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases involved in cell signaling pathways. The molecular mechanism underlying these interactions involves the compound's functional groups participating in bio

Several compounds share structural similarities with 2-acetyl-5-fluorobenzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-fluorobenzonitrile | Contains an amino group instead of acetyl | Useful precursor for synthesizing heterocycles |

| 5-Bromo-2-fluorobenzonitrile | Contains a bromine atom | Different halogen affects reactivity |

| 5-Acetyl-2-fluorobenzonitrile | Acetyl group at a different position | Variation in substitution patterns |

These compounds differ primarily in their substituents (e.g., amino vs. acetyl) and halogen types (bromine vs. fluorine), which significantly influence their chemical reactivity and biological activity. The presence of both fluorine and an acetyl group in 2-acetyl-5-fluorobenzonitrile enhances its stability and reactivity compared to similar compounds, making it particularly valuable in synthetic applications .